molecular formula C10H9N3O2S B6061316 1-methyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-methyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B6061316
M. Wt: 235.26 g/mol
InChI Key: UTFGTUXXZLVARL-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a thioxopyrimidine derivative that has been shown to have a range of interesting biochemical and physiological effects.

Scientific Research Applications

1-methyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been used in a wide range of scientific research applications. One of the most notable applications of 1-methyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is in the study of Parkinson's disease. 1-methyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's-like symptoms in animal models. This has made 1-methyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione an important tool for studying the pathophysiology of Parkinson's disease and for developing new treatments for the disease.
1-methyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been used in the study of other neurological disorders, such as Huntington's disease and Alzheimer's disease. In addition, 1-methyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have anti-tumor activity and has been studied as a potential cancer treatment.

Mechanism of Action

The mechanism of action of 1-methyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is complex and not fully understood. 1-methyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is metabolized in the brain to a toxic metabolite, MPP+, which selectively destroys dopaminergic neurons in the substantia nigra. The exact mechanism by which MPP+ causes neuronal death is not known, but it is thought to involve oxidative stress and mitochondrial dysfunction.
Biochemical and Physiological Effects
1-methyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has a range of interesting biochemical and physiological effects. In addition to its neurotoxic effects, 1-methyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have antioxidant properties and to protect against oxidative stress. 1-methyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to modulate the immune system and to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-methyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra. This makes 1-methyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione an important tool for studying the pathophysiology of Parkinson's disease and for developing new treatments for the disease.
However, 1-methyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione also has some limitations for lab experiments. For example, 1-methyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a neurotoxin and can be dangerous to handle. In addition, the effects of 1-methyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione on animal models may not fully replicate the effects of Parkinson's disease in humans.

Future Directions

There are many future directions for research on 1-methyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of research is the development of new treatments for Parkinson's disease based on the mechanism of action of 1-methyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. Another area of research is the study of the effects of 1-methyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione on other neurological disorders, such as Huntington's disease and Alzheimer's disease. Finally, there is a need for further research on the biochemical and physiological effects of 1-methyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, as well as on its potential applications in cancer treatment.

Synthesis Methods

1-methyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized by the reaction of 2-amino-4,6-dimethylpyrimidine-5-thione with 2-acetylpyrrole in the presence of acetic anhydride. The resulting product is then treated with methyl iodide to yield 1-methyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. This synthesis method has been widely used in the literature and has been shown to produce high yields of the compound.

properties

IUPAC Name

6-hydroxy-1-methyl-5-[(E)-pyrrol-2-ylidenemethyl]-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-13-9(15)7(8(14)12-10(13)16)5-6-3-2-4-11-6/h2-5,15H,1H3,(H,12,14,16)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFGTUXXZLVARL-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=S)C=C2C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=O)NC1=S)/C=C/2\C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-1-methyl-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylpyrimidine-4,6(1H,5H)-dione

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